molecular formula C22H26O4 B12026399 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate CAS No. 73376-33-7

4-(Hexyloxy)phenyl 4-(allyloxy)benzoate

Cat. No.: B12026399
CAS No.: 73376-33-7
M. Wt: 354.4 g/mol
InChI Key: CQAGCDLZFGJYEI-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(allyloxy)benzoate is an organic compound with the molecular formula C22H26O4 and a molecular weight of 354.45 g/mol . This compound is known for its unique structural properties, which include a hexyloxy group attached to a phenyl ring and an allyloxy group attached to a benzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate typically involves the esterification of 4-(Hexyloxy)benzoic acid with 4-(Allyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(allyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-(allyloxy)benzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug delivery systems, it may enhance the solubility and bioavailability of active pharmaceutical ingredients by forming micelles or other self-assembled structures .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-butylcyclohexanecarboxylate
  • 4-(Hexyloxy)benzoic acid 4-heptyloxyphenyl ester
  • 4-(Hexyloxy)-2-hydroxyphenyl (phenyl)methanone

Uniqueness

4-(Hexyloxy)phenyl 4-(allyloxy)benzoate stands out due to its unique combination of hexyloxy and allyloxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of liquid crystals and other advanced materials .

Properties

CAS No.

73376-33-7

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-prop-2-enoxybenzoate

InChI

InChI=1S/C22H26O4/c1-3-5-6-7-17-25-20-12-14-21(15-13-20)26-22(23)18-8-10-19(11-9-18)24-16-4-2/h4,8-15H,2-3,5-7,16-17H2,1H3

InChI Key

CQAGCDLZFGJYEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

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